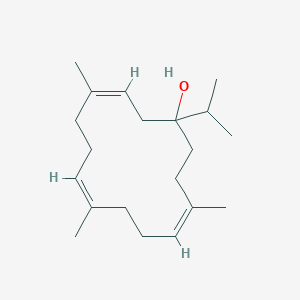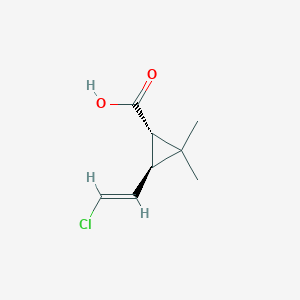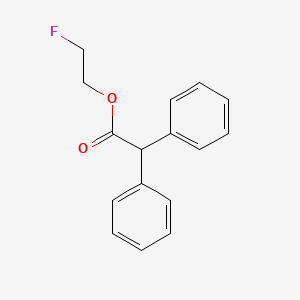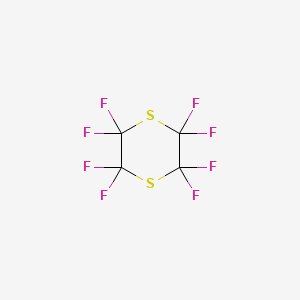
p-DITHIANE, OCTAFLUORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-DITHIANE, OCTAFLUORO-: is a heterocyclic compound composed of a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms, and all hydrogen atoms are replaced by fluorine atoms. This compound is part of the dithiane family, which is known for its versatility in organic synthesis, particularly as building blocks for complex molecular architectures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-DITHIANE, OCTAFLUORO- typically involves the fluorination of dithiane derivatives. One common method is the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield can be limited for secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of p-DITHIANE, OCTAFLUORO- may involve large-scale fluorination processes using reagents such as sulfuryl fluoride and Me4NF, which enable room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters . These methods are favored for their tunable chemoselectivity and good functional group compatibility .
Análisis De Reacciones Químicas
Types of Reactions: p-DITHIANE, OCTAFLUORO- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or sulfide.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogen exchange reactions can be carried out using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Fluorine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-DITHIANE, OCTAFLUORO- is used as a building block in organic synthesis, particularly for the construction of complex molecular architectures . Its unique reactivity allows for the controlled synthesis of carbon–carbon bonds and the assembly of a wide array of complex molecules .
Biology and Medicine: In biological and medicinal research, p-DITHIANE, OCTAFLUORO- derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. The fluorinated nature of the compound enhances its stability and bioavailability, making it a valuable scaffold for drug design.
Industry: In the industrial sector, p-DITHIANE, OCTAFLUORO- is used in the production of specialty chemicals and materials. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
Comparación Con Compuestos Similares
1,3-Dithiane: Known for its use as a carbonyl protecting group and acyl anion equivalent.
1,4-Dithiane: Similar to p-DITHIANE, OCTAFLUORO-, but with different substitution patterns and reactivity.
1,3-Dithiolane: Another sulfur-containing heterocycle used in organic synthesis.
Uniqueness: p-DITHIANE, OCTAFLUORO- is unique due to its complete fluorination, which imparts distinct properties such as high thermal stability, resistance to chemical degradation, and enhanced reactivity in certain synthetic transformations. These characteristics make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
710-65-6 |
|---|---|
Fórmula molecular |
C4F8S2 |
Peso molecular |
264.2 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octafluoro-1,4-dithiane |
InChI |
InChI=1S/C4F8S2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 |
Clave InChI |
MABSKGZSSMBURB-UHFFFAOYSA-N |
SMILES canónico |
C1(C(SC(C(S1)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


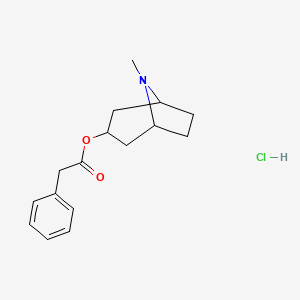


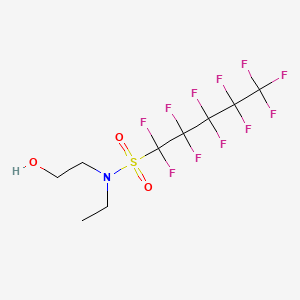

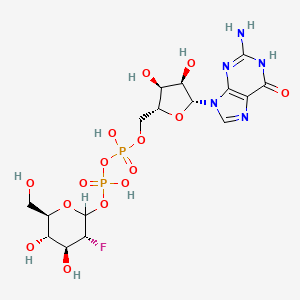
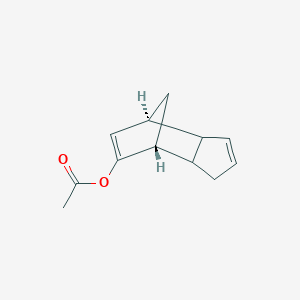
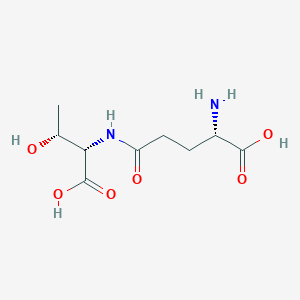
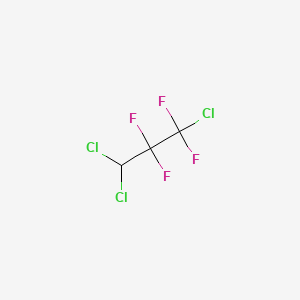
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

